Cas no 90226-97-4 (N,2,2-trimethyloxan-4-amine hydrochloride)
N,2,2-trimethyloxan-4-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- N,2,2-trimethyloxan-4-amine hydrochloride
- Z3153411317
-
- Inchi: 1S/C8H17NO.ClH/c1-8(2)6-7(9-3)4-5-10-8;/h7,9H,4-6H2,1-3H3;1H
- InChI Key: IXSHVVGWQUVUJQ-UHFFFAOYSA-N
- SMILES: Cl.O1CCC(CC1(C)C)NC
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 112
- Topological Polar Surface Area: 21.3
N,2,2-trimethyloxan-4-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37323726-0.05g |
N,2,2-trimethyloxan-4-amine hydrochloride |
90226-97-4 | 95.0% | 0.05g |
$65.0 | 2025-03-18 | |
| Enamine | EN300-37323726-0.1g |
N,2,2-trimethyloxan-4-amine hydrochloride |
90226-97-4 | 95.0% | 0.1g |
$96.0 | 2025-03-18 | |
| Enamine | EN300-37323726-0.25g |
N,2,2-trimethyloxan-4-amine hydrochloride |
90226-97-4 | 95.0% | 0.25g |
$136.0 | 2025-03-18 | |
| Enamine | EN300-37323726-0.5g |
N,2,2-trimethyloxan-4-amine hydrochloride |
90226-97-4 | 95.0% | 0.5g |
$256.0 | 2025-03-18 | |
| Enamine | EN300-37323726-1.0g |
N,2,2-trimethyloxan-4-amine hydrochloride |
90226-97-4 | 95.0% | 1.0g |
$355.0 | 2025-03-18 | |
| Enamine | EN300-37323726-2.5g |
N,2,2-trimethyloxan-4-amine hydrochloride |
90226-97-4 | 95.0% | 2.5g |
$697.0 | 2025-03-18 | |
| Enamine | EN300-37323726-5.0g |
N,2,2-trimethyloxan-4-amine hydrochloride |
90226-97-4 | 95.0% | 5.0g |
$1033.0 | 2025-03-18 | |
| Enamine | EN300-37323726-10.0g |
N,2,2-trimethyloxan-4-amine hydrochloride |
90226-97-4 | 95.0% | 10.0g |
$1531.0 | 2025-03-18 | |
| Aaron | AR028NVK-50mg |
N,2,2-trimethyloxan-4-aminehydrochloride |
90226-97-4 | 95% | 50mg |
$115.00 | 2025-02-16 | |
| Aaron | AR028NVK-100mg |
N,2,2-trimethyloxan-4-aminehydrochloride |
90226-97-4 | 95% | 100mg |
$157.00 | 2025-02-16 |
N,2,2-trimethyloxan-4-amine hydrochloride Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on N,2,2-trimethyloxan-4-amine hydrochloride
Introduction to N,2,2-trimethyloxan-4-amine hydrochloride (CAS No. 90226-97-4)
N,2,2-trimethyloxan-4-amine hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 90226-97-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the oxazine class of heterocyclic amines, characterized by its unique structural framework and potential biological activities. The presence of multiple methyl groups and an amine functional group at the 4-position of the oxazine ring imparts distinct chemical properties that make it a valuable scaffold for drug discovery and development.
The N,2,2-trimethyloxan-4-amine hydrochloride salt form enhances its solubility and stability, making it more suitable for various biochemical assays and pharmaceutical formulations. Its molecular structure, featuring a tri-methylated amine group, suggests potential interactions with biological targets such as enzymes and receptors, which are critical for modulating physiological processes. In recent years, there has been growing interest in oxazine derivatives due to their reported pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective properties.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of N,2,2-trimethyloxan-4-amine hydrochloride with greater precision. Studies have indicated that its structural features may allow it to interact with key targets involved in metabolic disorders and neurodegenerative diseases. For instance, preliminary in vitro studies suggest that this compound may exhibit inhibitory effects on certain enzymes implicated in inflammation and oxidative stress pathways.
The pharmaceutical industry has been particularly keen on exploring novel heterocyclic compounds like N,2,2-trimethyloxan-4-amine hydrochloride due to their diverse biological activities. The amine moiety at the 4-position of the oxazine ring is particularly noteworthy, as it can serve as a hydrogen bond acceptor or participate in hydrophobic interactions with biological targets. This versatility makes it an attractive candidate for further optimization into lead compounds for therapeutic intervention.
In addition to its potential pharmacological applications, N,2,2-trimethyloxan-4-amine hydrochloride has also been studied for its role in chemical synthesis. Its unique structure provides a rich platform for derivatization, allowing chemists to explore novel analogs with enhanced or modified biological profiles. The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as catalytic hydrogenation and nucleophilic substitution reactions, are often employed to construct the desired oxazine core.
One of the most compelling aspects of N,2,2-trimethyloxan-4-amine hydrochloride is its potential in drug repurposing efforts. Given its structural similarities to known bioactive molecules, researchers are investigating whether it could be repurposed for conditions where existing treatments are limited or ineffective. The growing body of evidence supporting the therapeutic potential of oxazine derivatives makes this compound a promising candidate for further clinical investigation.
The development of high-throughput screening (HTS) technologies has facilitated rapid testing of compounds like N,2,2-trimethyloxan-4-amine hydrochloride against large libraries of biological targets. These screens have identified several hits that warrant further exploration in preclinical models. For example, studies have shown that derivatives of this compound may exhibit neuroprotective effects by modulating glutamate receptor activity or reducing oxidative damage in neuronal cells.
Regulatory considerations play a crucial role in the progression of any new pharmaceutical entity from discovery to market approval. The safety and efficacy profiles of N,2,2-trimethyloxan-4-amine hydrochloride must be thoroughly evaluated through rigorous preclinical and clinical trials before it can be recommended for therapeutic use. Collaborative efforts between academic institutions and pharmaceutical companies are essential to ensure comprehensive data generation and regulatory compliance.
The future prospects for N,2,2-trimethyloxan-4-amine hydrochloride appear promising as ongoing research continues to uncover new applications and mechanisms of action. Innovations in drug delivery systems may also enhance its therapeutic efficacy by improving bioavailability or targeting specific disease pathways. As our understanding of molecular interactions evolves, compounds like this one are likely to play an increasingly important role in personalized medicine approaches.
In conclusion,N, , 2, , 2-trimethyloxan - 4 - amine hydrochloride (CAS No. 90 226 - 97 - 4) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features combined with emerging research findings position it as a valuable compound for further exploration in drug discovery and development pipelines.
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